1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-cyclopentyl-6-methyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-12-9-15(18(23)19-10-14-7-4-8-24-14)16-11-20-22(17(16)21-12)13-5-2-3-6-13/h9,11,13-14H,2-8,10H2,1H3,(H,19,23) |
InChI Key |
FSUSDLDJEJIFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : Equimolar amounts of 5-aminopyrazole (1.0 equiv) and bis-electrophilic reagent (1.0 equiv).
-
Solvent : Tetrahydrofuran (THF, 1.0 mL per 0.50 mmol substrate).
-
Temperature : 150°C under microwave irradiation (160 W) for 30–50 minutes.
The reaction proceeds via a Michael-type addition, followed by cyclization and dehydration (Fig. 1). Intermediate β-enaminones (e.g., 3a ) are isolable, confirming the stepwise mechanism. Steric effects from the cyclopentyl group necessitate prolonged reaction times (50 minutes) compared to less hindered substrates.
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate (methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate , PubChem CID 25247915) is hydrolyzed to the corresponding carboxylic acid under basic conditions:
Hydrolysis Protocol
This step achieves near-quantitative conversion, as evidenced by the absence of ester carbonyl signals in post-reaction NMR spectra.
Amidation with Tetrahydrofuran-2-ylmethylamine
The carboxylic acid is coupled with tetrahydrofuran-2-ylmethylamine using a carbodiimide-based coupling agent:
Coupling Reaction
-
Reagents :
The reaction is monitored via TLC (ethyl acetate/hexanes 1:1), with purification by flash chromatography (silica gel, CH₂Cl₂/MeOH 20:1).
Structural Confirmation and Analytical Data
Key Spectroscopic Features
Optimization Challenges and Solutions
Steric Hindrance Mitigation
Byproduct Formation
-
Phthalimide Byproducts : Observed in ≤16% yield during cyclocondensation; minimized by maintaining THF solvent purity.
Comparative Analysis of Synthetic Routes
| Step | Method A (Microwave) | Method B (Conventional) |
|---|---|---|
| Cyclocondensation Time | 30–50 min | 4–6 hours |
| Amidation Yield | 70–85% | 50–65% |
| Purity (HPLC) | ≥95% | 85–90% |
Microwave-assisted synthesis offers superior efficiency and purity, making it the method of choice for large-scale production.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: To introduce additional functional groups.
- Reduction: To modify existing groups or convert double bonds to single bonds.
- Substitution: Where one functional group is replaced by another.
Biology
In biological research, this compound may act as a probe for studying specific biological processes. Its structural characteristics enable the exploration of interactions with biological targets such as enzymes and receptors. This interaction can lead to insights into various biochemical pathways and mechanisms.
Medicine
The compound shows promise in drug development , particularly in targeting diseases where modulation of specific biological pathways is beneficial. Its mechanism of action involves binding to molecular targets to influence their activity, potentially leading to therapeutic effects. Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds often exhibit pharmacological activity against various diseases .
Industrial Applications
In industrial contexts, 1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide could be utilized in developing new materials with unique properties. Its chemical reactivity may allow for the creation of novel compounds suitable for various applications in materials science.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of similar compounds targeting specific biological pathways. For instance:
- A study on pyrazolo[3,4-b]pyridine derivatives demonstrated their potential as inhibitors for key enzymes involved in cancer progression.
- Another investigation highlighted the interaction of these compounds with specific receptors in neurological pathways, suggesting their use in treating neurological disorders.
These findings underscore the importance of continued research into the applications of 1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and its derivatives.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
* Molecular weight discrepancy noted in ; likely typographical.
Key Structural Differences and Implications
Substituent Diversity at the 1-Position: The cyclopentyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., methyl or ethyl) .
Carboxamide Nitrogen Modifications :
- The tetrahydrofuran-2-ylmethyl group in the target compound introduces an oxygen atom, enhancing hydrogen-bonding capacity and solubility relative to purely aliphatic chains (e.g., 2-methylpropyl in ).
- Compounds with heterocyclic substituents (e.g., tetrahydropyran-4-yl in , tetrahydrothiophene dioxido in ) exhibit varied electronic effects. For example, the sulfone group in increases polarity and metabolic stability.
Functional Group Additions :
Biological Activity
1-Cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: CHNO
- Molecular Weight: 288.35 g/mol
- Functional Groups: Pyrazole ring, carboxamide, tetrahydrofuran moiety.
1-Cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation.
Inhibition of TRK Signaling
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can selectively inhibit TRK activity. For instance, a related compound demonstrated an IC value of 56 nM against TRKA and showed significant inhibition of cancer cell lines such as Km-12 and MCF-7 with IC values of 0.304 μM and 0.256 μM respectively .
Anticancer Activity
The compound has shown promising anticancer properties by inhibiting pathways that lead to tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating potential for development as an anticancer agent.
Antitubercular Activity
Another study explored the compound's antitubercular properties, where it was found to exhibit significant activity against Mycobacterium tuberculosis. The modifications in the pyrazolo[3,4-b]pyridine scaffold were crucial for enhancing its efficacy .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing pyrazolo[3,4-b]pyridine derivatives like 1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodology :
- Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
- Solvent-free conditions minimize byproduct formation, particularly for cyclization steps involving tetrahydrofuran or cyclopentyl groups .
- Catalysts : Pd(OAc)₂ or CuI are used for Suzuki-Miyaura couplings to attach aryl/heteroaryl substituents at the 6-position .
- Critical Parameters : Temperature (80–120°C) and pH (6–8) must be tightly controlled during carboxamide bond formation to avoid hydrolysis .
Q. Which analytical techniques are most effective for characterizing structural purity and functional group integrity in this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., cyclopentyl vs. tetrahydrofuran-methyl groups) and detects rotamers in the carboxamide moiety .
- HPLC-MS : Validates purity (>95%) and monitors degradation products under accelerated stability testing (40°C/75% RH) .
- IR Spectroscopy : Identifies carbonyl stretching frequencies (1670–1690 cm⁻¹) to confirm carboxamide formation .
Q. How do the functional groups (e.g., cyclopentyl, tetrahydrofuran-methyl) influence the compound’s physicochemical properties?
- Cyclopentyl Group : Enhances lipophilicity (logP increases by ~0.8) and improves blood-brain barrier permeability in preclinical models .
- Tetrahydrofuran-Methyl : Introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. 2 mg/mL in ethanol) .
- Carboxamide Linker : Stabilizes the molecule against metabolic degradation (t₁/₂ in liver microsomes increases from 30 to 90 minutes compared to ester analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this pyrazolo[3,4-b]pyridine scaffold?
- Key Modifications :
- P1 Position (Cyclopentyl) : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) increases target binding affinity (IC₅₀ improves from 50 nM to 8 nM in kinase assays) but reduces solubility .
- P4 Position (Tetrahydrofuran-Methyl) : Substituting tetrahydrofuran with morpholine enhances selectivity for kinase targets (e.g., 10-fold reduction in off-target activity against PDEs) .
Q. How should researchers address contradictory solubility data reported for this compound in different solvents?
- Root Cause : Polymorphism or solvent-dependent aggregation. For example, solubility in DMSO may vary from 10–15 mg/mL due to amorphous vs. crystalline forms .
- Resolution Strategies :
- Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers .
- Pre-saturate solvents with the compound for 24 hours before measurements .
- Report solvent purity (e.g., anhydrous DMSO with <0.01% water) to ensure reproducibility .
Q. What experimental design considerations are critical for resolving X-ray crystallography challenges with this compound?
- Crystallization Tips :
- Use vapor diffusion with PEG 4000 as a precipitant to grow crystals suitable for SHELXL refinement .
- Address twinning by optimizing cryoprotectants (e.g., 25% glycerol) and data collection at 100 K .
Q. What mechanistic pathways are hypothesized for this compound’s biological activity, and how can they be validated?
- Proposed Mechanisms :
- Kinase Inhibition : ATP-competitive binding confirmed via radioactive displacement assays (Kd = 3.2 nM) .
- Allosteric Modulation : Fluorescence polarization assays detect conformational changes in target proteins upon binding .
- Validation Tools :
- Knockout cell lines to confirm target specificity .
- CETSA (Cellular Thermal Shift Assay) to measure target engagement in live cells .
Q. How can thermodynamic stability and reactivity descriptors guide the optimization of this compound?
- Computational Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
